

# Commercial Sources and Applications of Synthetic LMP2A (426-434) Peptide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The synthetic **LMP2A (426-434)** peptide, with the sequence CLGGLLTMV, is a well-characterized HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope derived from the Latent Membrane Protein 2A (LMP2A) of the Epstein-Barr virus (EBV). This peptide is a crucial tool for researchers studying EBV-associated malignancies, such as nasopharyngeal carcinoma and Hodgkin's lymphoma, as well as for the development of immunotherapies and vaccines. This document provides a comprehensive overview of commercial sources, and detailed application notes and protocols for the use of synthetic **LMP2A (426-434)** peptide in research settings.

## **Commercial Availability**

The synthetic **LMP2A (426-434)** peptide is available from several reputable commercial suppliers. The quality and purity of the peptide are critical for reliable experimental outcomes. Researchers should ensure that the supplied peptide meets the required specifications for their application.



| Supplier                      | Product Name                                             | Sequence           | Purity                | Applications                                                        |
|-------------------------------|----------------------------------------------------------|--------------------|-----------------------|---------------------------------------------------------------------|
| MedchemExpres<br>s            | LMP2A (426-<br>434)                                      | CLGGLLTMV          | >95%                  | T-cell assays<br>(ELISPOT, ICS,<br>cytotoxicity)                    |
| Peptides &<br>Elephants       | EBV LMP-2 426-<br>434 (HLA-<br>A02:01)                   | CLGGLLTMV          | >95%                  | ELISPOT, ICS,<br>cytotoxicity<br>assays,<br>proliferation<br>assays |
| JPT Peptide<br>Technologies   | Antigen Peptide<br>EBV LMP2 HLA-<br>A0201<br>(CLGGLLTMV) | H-CLGGLLTMV-<br>OH | >90% (Trial<br>Grade) | T-cell immunity<br>studies                                          |
| NIH Tetramer<br>Core Facility | HLA-A*02:01 /<br>EBV LMP2 426-<br>434                    | CLGGLLTMV          | N/A                   | Generation of<br>MHC Tetramers<br>for T-cell staining               |

## **Application Notes**

The **LMP2A** (426-434) peptide is primarily used to stimulate and detect LMP2A-specific CD8+ T cells. Its applications are central to understanding the cellular immune response to EBV and developing targeted immunotherapies.

### **T-cell Epitope Mapping and Immune Monitoring**

The peptide is widely used to identify and quantify LMP2A-specific T cells in peripheral blood mononuclear cells (PBMCs) from EBV-seropositive individuals or patients with EBV-associated cancers. This is crucial for monitoring immune responses during natural infection, disease progression, and in response to therapeutic interventions.

## In Vitro T-cell Expansion

**LMP2A (426-434)** can be used to stimulate and expand LMP2A-specific CD8+ T cells from PBMCs. These expanded T-cell populations can be used for further functional characterization or for adoptive T-cell therapy approaches.



### **Vaccine and Immunotherapy Development**

As a defined T-cell epitope, this peptide is a key component in the design and testing of vaccines aimed at eliciting a protective T-cell response against EBV. It is also used to evaluate the efficacy of various immunotherapeutic strategies, including dendritic cell vaccines and checkpoint inhibitors.

### **Cytotoxicity Assays**

The peptide is used to pulse target cells (e.g., T2 cells or autologous B-lymphoblastoid cell lines) to make them recognizable and susceptible to lysis by LMP2A-specific CTLs. This allows for the direct measurement of the cytotoxic potential of these effector cells.

## **Experimental Protocols**

Here we provide detailed protocols for key experiments utilizing the LMP2A (426-434) peptide.

## Protocol 1: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-y Secretion

This protocol is designed to quantify the frequency of **LMP2A (426-434)**-specific, IFN-y-secreting CD8+ T cells.

#### Materials:

- 96-well PVDF membrane plates, pre-coated with anti-human IFN-y antibody
- LMP2A (426-434) peptide (e.g., from MedchemExpress)
- PBMCs isolated from HLA-A2+ donors
- Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
- Phytohemagglutinin (PHA) (positive control)
- DMSO (vehicle control)
- Biotinylated anti-human IFN-y detection antibody



- Streptavidin-alkaline phosphatase (AP) conjugate
- BCIP/NBT substrate solution
- ELISPOT plate reader

#### Procedure:

- Plate Preparation: Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, wash 5 times with sterile PBS.
- Cell Plating: Add 2 x 10<sup>5</sup> PBMCs in 100 μL of complete RPMI to each well.
- Stimulation:
  - Test wells: Add LMP2A (426-434) peptide to a final concentration of 10 μg/mL.
  - Positive control: Add PHA to a final concentration of 5 μg/mL.
  - Negative control: Add an equivalent volume of DMSO.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection:
  - Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
  - Add 100 μL of biotinylated anti-human IFN-γ detection antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 2 hours at room temperature.
  - Wash 5 times with PBST.
  - Add 100 μL of streptavidin-AP conjugate to each well. Incubate for 1 hour at room temperature.
  - Wash 5 times with PBST.
- Development: Add 100 μL of BCIP/NBT substrate solution to each well. Monitor for the appearance of spots (typically 5-20 minutes). Stop the reaction by washing with distilled



water.

 Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader. The results are expressed as spot-forming cells (SFCs) per 10<sup>6</sup> PBMCs.

#### Quantitative Data Example:

| Stimulation                | Donor 1 (SFC/10^6<br>PBMCs) | Donor 2 (SFC/10^6<br>PBMCs) |
|----------------------------|-----------------------------|-----------------------------|
| LMP2A (426-434) (10 μg/mL) | 150                         | 210                         |
| PHA (5 μg/mL)              | 1200                        | 1500                        |
| DMSO (vehicle)             | 5                           | 8                           |

## Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-y by Flow Cytometry

This protocol allows for the identification and quantification of **LMP2A (426-434)**-specific CD8+ T cells producing IFN-y.

#### Materials:

- PBMCs from HLA-A2+ donors
- LMP2A (426-434) peptide
- Brefeldin A (Golgi transport inhibitor)
- Anti-human CD3, CD8, and IFN-y antibodies conjugated to different fluorochromes
- FACS buffer (PBS with 2% FBS)
- Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm)
- · Flow cytometer

#### Procedure:



#### • Cell Stimulation:

- Resuspend 1 x 10<sup>6</sup> PBMCs in 1 mL of complete RPMI.
- Add LMP2A (426-434) peptide to a final concentration of 10 μg/mL.
- Add Brefeldin A to a final concentration of 10 μg/mL.
- Incubate for 6 hours at 37°C in a 5% CO2 incubator.
- Surface Staining:
  - Wash the cells with FACS buffer.
  - Stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.
  - Wash twice with FACS buffer.
- Fixation and Permeabilization:
  - Resuspend the cells in 100 μL of Fixation/Permeabilization buffer.
  - Incubate for 20 minutes at 4°C.
  - Wash twice with Perm/Wash buffer.
- Intracellular Staining:
  - Resuspend the cells in 100 μL of Perm/Wash buffer containing the anti-IFN-y antibody.
  - Incubate for 30 minutes at 4°C in the dark.
  - Wash twice with Perm/Wash buffer.
- Acquisition and Analysis:
  - Resuspend the cells in 300 μL of FACS buffer.
  - Acquire the samples on a flow cytometer.



 Analyze the data by gating on CD3+CD8+ lymphocytes and then quantifying the percentage of IFN-y+ cells.

#### Quantitative Data Example:

| Stimulation                                           | % of CD8+ T cells producing IFN-y |
|-------------------------------------------------------|-----------------------------------|
| LMP2A (426-434) (10 μg/mL)                            | 1.5%                              |
| Staphylococcal enterotoxin B (SEB) (positive control) | 15%                               |
| Unstimulated                                          | 0.1%                              |

## Protocol 3: Chromium-51 (51Cr) Release Cytotoxicity Assay

This protocol measures the ability of **LMP2A (426-434)**-specific CTLs to lyse peptide-pulsed target cells.

#### Materials:

- Effector cells: LMP2A (426-434)-specific CTL line
- Target cells: T2 cells (TAP-deficient, HLA-A2+)
- LMP2A (426-434) peptide
- Sodium Chromate (<sup>51</sup>Cr)
- Complete RPMI-1640 medium
- 96-well U-bottom plate
- Gamma counter

#### Procedure:

Target Cell Labeling:



- Incubate 1 x 10<sup>6</sup> T2 cells with 100 µCi of <sup>51</sup>Cr for 1 hour at 37°C.
- Wash the cells 3 times with complete RPMI to remove excess 51Cr.
- · Peptide Pulsing:
  - Resuspend the labeled T2 cells at 1 x 10<sup>5</sup> cells/mL.
  - Add LMP2A (426-434) peptide to a final concentration of 10 μg/mL.
  - Incubate for 1 hour at 37°C.
  - Wash to remove unbound peptide.
- Cytotoxicity Assay:
  - Plate the labeled and pulsed target cells at 1 x 10<sup>4</sup> cells/well in a 96-well U-bottom plate.
  - Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
  - Spontaneous release control: Target cells with medium only.
  - Maximum release control: Target cells with 1% Triton X-100.
- Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
- Measurement of <sup>51</sup>Cr Release:
  - Centrifuge the plate at 200 x g for 5 minutes.
  - Transfer 100 μL of supernatant from each well to a tube suitable for gamma counting.
  - Measure the radioactivity (counts per minute, CPM) in a gamma counter.
- Calculation of Specific Lysis:
  - % Specific Lysis = [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100



#### Quantitative Data Example:

| Effector:Target Ratio | % Specific Lysis |
|-----------------------|------------------|
| 40:1                  | 65%              |
| 20:1                  | 48%              |
| 10:1                  | 32%              |
| 5:1                   | 18%              |

# Signaling Pathways and Experimental Workflows LMP2A Signaling Pathway

LMP2A mimics B-cell receptor (BCR) signaling, promoting B-cell survival and proliferation. It activates several downstream pathways, including the PI3K/Akt and NF-kB pathways.





Click to download full resolution via product page

Caption: LMP2A signaling cascade.



### **Experimental Workflow for T-Cell Function Analysis**

This workflow outlines the major steps in analyzing T-cell responses to the **LMP2A** (426-434) peptide.



Click to download full resolution via product page

Caption: T-cell function analysis workflow.

 To cite this document: BenchChem. [Commercial Sources and Applications of Synthetic LMP2A (426-434) Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137889#commercial-sources-of-synthetic-lmp2a-426-434-peptide]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com